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Abstract

Sunobinop (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule
partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP
receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological
processes, including pain perception, anxiety, and bladder control.[2][3] Sunobinop is under
clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder
pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use
disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and
clinical data available for sunobinop, with a focus on its pharmacological profile, mechanism of
action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also
provided to facilitate further research and development.

Introduction to Sunobinop and the NOP Receptor
System

The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid
system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not
mediate opioid-like analgesia and is not associated with the same adverse effect profile, such
as respiratory depression and addiction potential. Activation of the NOP receptor, which
primarily couples to inhibitory G proteins (Gi/0), leads to the inhibition of adenylyl cyclase and a
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subsequent decrease in intracellular cyclic AMP (cCAMP) levels. This signaling cascade
ultimately modulates neuronal excitability and neurotransmitter release. Sunobinop's partial
agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits
while potentially mitigating the risks associated with full agonists.

In Vitro Pharmacology

Sunobinop has been extensively characterized in a variety of in vitro assays to determine its
binding affinity, functional potency, and selectivity for the human NOP receptor.

Quantitative Data: Binding Affinity and Functional
Activity

The following table summarizes the key in vitro pharmacological parameters of sunobinop at
the human NOP receptor and its selectivity over other human opioid receptors.

Parameter Receptor Value Reference
Binding Affinity (Ki) NOP 3.3+£04nM
Mu Opioid 1630 nM
Kappa Opioid 2280 nM
Delta Opioid 476 nM
Functional Potency

NOP 4.03+0.86 nM
(EC50)
Delta Opioid 2205 nM
Functional Efficacy

NOP 47.8% = 1.31%
(Emax)
Delta Opioid 16%

Table 1: In Vitro Pharmacological Profile of Sunobinop.

Experimental Protocols
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This protocol describes a competitive binding assay to determine the affinity (Ki) of a test
compound like sunobinop for the NOP receptor.

Materials:

e Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic
Kidney (HEK293) cells stably expressing the human NOP receptor.

« Radioligand: [3H]-Nociceptin or another suitable NOP receptor radioligand.
e Test Compound: Sunobinop.

e Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand
(e.g., N/OFQ).

o Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
 Scintillation Cocktail.

Procedure:

 Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer
and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a
determined protein concentration.

o Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a
concentration near its Kd, and varying concentrations of sunobinop. For total binding, omit
the test compound. For non-specific binding, add a saturating concentration of an unlabeled
NOP ligand.

 Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes).

« Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate
bound from free radioligand. Wash the filters with ice-cold wash buffer.
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» Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a
scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value (the concentration of sunobinop that inhibits 50% of
specific radioligand binding) by non-linear regression. Calculate the Ki value using the
Cheng-Prusoff equation.

Membrane Preparation Binding Assay Quantification & Analysis

Homogenize NOP-expressing cells Combine mem branes, [3HHligand, Incubate to reach equilibrium Filter to separate bound/free ligand Measure radioactivity with Calculate IC50 and Ki values
and isolate membranes and Sunobinop in 96-well plate scintillation counter

Click to download full resolution via product page

Radioligand Binding Assay Workflow

This functional assay measures the activation of G proteins coupled to the NOP receptor
following agonist binding.

Materials:

Receptor Source: Membranes from cells expressing the NOP receptor.

Radioligand: [*>*S]GTPyS.

Test Compound: Sunobinop.

Assay Buffer: Containing GDP, MgClz, and NacCl.
Procedure:

 Membrane and Compound Incubation: Pre-incubate the cell membranes with varying
concentrations of sunobinop.

« Initiate Reaction: Add [*>S]GTPYS to initiate the binding reaction.
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Incubation: Incubate the mixture to allow for [3>S]GTPyS binding to activated G proteins.

Termination and Filtration: Stop the reaction and separate bound from free [3>*S]GTPyS by
rapid filtration.

Quantification: Measure the radioactivity on the filters.

Data Analysis: Determine the EC50 and Emax values for sunobinop-stimulated [3>S]GTPyS
binding.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP

receptor activation.

Materials:

Cells: Whole cells expressing the NOP receptor.
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cCAMP levels).
Test Compound: Sunobinop.

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of
sunobinop.

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP
production.

Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.

Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen
detection kit according to the manufacturer's instructions.

Data Analysis: Determine the IC50 of sunobinop for the inhibition of forskolin-stimulated
CAMP accumulation.
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NOP Receptor Signaling Pathway

Sunobinop, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G
proteins (Gi/o). This interaction leads to a cascade of intracellular events.
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Sunobinop-Mediated NOP Receptor Signaling

Preclinical Pharmacokinetics

The pharmacokinetic profile of sunobinop has been evaluated in both rats and humans.

Rat Pharmacokinetics

After oral administration to rats (0.3—30 mg/kg), the plasma concentration of sunobinop
reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and
the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability
ranging from 31.2% to 42.1%.

Human Pharmacokinetics

In healthy human subjects, sunobinop demonstrated rapid absorption following oral
administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This
pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than
proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the
absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of
elimination without significant hepatic metabolism.

Parameter Species Dose Range Value Reference
Time to Max.
) 0.3-30 mg/kg
Concentration Rat 2.50 - 4.50 hours
(oral)
(Tmax)
) o 0.3-30 mg/kg
Bioavailability Rat 31.2% - 42.1%
(oral)
Half-life (t1/2) Human 3-30 mg (oral) 2.1-3.2 hours
Route of Primarily renal
o Human -
Elimination (unchanged)

Table 2: Pharmacokinetic Parameters of Sunobinop.

Clinical Development and Efficacy
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Sunobinop is being investigated in several clinical trials for various indications.

Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

A Phase 1b clinical trial evaluated the safety and efficacy of sunobinop in female patients with
IC/BPS.

Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study
involving 47 female patients. The study included a 2-week single-blind placebo run-in phase,
followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of
once-daily sunobinop at bedtime, and a 2-week safety follow-up. The primary endpoint was
the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical
rating scale (NRS).

Enroliment 2-Week Single-Blind Double-Blind Treatment Phase 2-Week Safety Study Completion
(47 female patients) Placebo Run-in (2 weeks Placebo -> 6 weeks Sunobinop) Follow-up 4 P

Click to download full resolution via product page

IC/BPS Phase 1b Trial Workflow

Efficacy Data: At the end of the 6-week treatment period, patients receiving sunobinop
showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6)
and daytime (-1.7) bladder pain. A higher percentage of patients on sunobinop reported
marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs.
9%)).
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Endpoint Timepoint Sunobinop Placebo p-value Reference
Change in o
Statistically
NRS Score 6 Weeks -1.6 o
) Significant
(Overnight)
Change in -
Statistically
NRS Score 6 Weeks -1.7 o
) Significant
(Daytime)
Marked/Mode
End of
rate 41% 9%
Treatment
Improvement

Table 3: Efficacy of Sunobinop in Interstitial Cystitis/Bladder Pain Syndrome.

Overactive Bladder (OAB)

A Phase 1b clinical trial assessed the safety and efficacy of sunobinop in female patients with
OAB.

Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled,
single-sequence crossover study in 51 female patients. The protocol included a 2-week single-
blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then
switched to 1 mg of sunobinop nightly for 6 weeks, followed by a final week on placebo.

Efficacy Data: Patients treated with sunobinop experienced a reduction in the mean number of
incontinence episodes over 24 hours compared to the placebo period. During the sunobinop
treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction
from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo
period.
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Parameter Sunobinop Period Placebo Period Reference

Mean Incontinence
Episodes / 24h

0.6-0.8 1.0-1.3

Reduction from
) 0.3-0.5 0.10-0.20
Baseline

Table 4: Efficacy of Sunobinop in Overactive Bladder.

Insomnia Associated with Alcohol Use Disorder

A Phase 2 clinical study evaluated the safety and efficacy of sunobinop for insomnia in
patients recovering from alcohol use disorder.

Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled,
parallel-group study that enrolled 114 participants. Patients were randomized to receive either
sunobinop (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint
was the change from baseline in wakefulness after sleep onset (WASO), measured by
polysomnography.

Efficacy Data: Both doses of sunobinop met the primary endpoint, showing significant and
clinically meaningful reductions in WASO compared to placebo.

LSM
Difference
Dose Timepoint from 95% CI p-value Reference
Placebo
(minutes)
1mg Nights 1/2 -12.03 -22.1t0-1.9 0.050
2mg Nights 1/2 -18.35 -28.5t0 -8.2 0.003
2mg Nights 20/21 -15.80 -28.6 t0 -3.0 0.043

Table 5: Efficacy of Sunobinop in Insomnia Associated with Alcohol Use Disorder (Change in
WASO).
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Safety and Tolerability

Across the clinical trials, sunobinop has been generally well-tolerated. No deaths or serious
adverse events have been reported in the cited studies. The most common treatment-emergent
adverse events were urinary tract infection and somnolence/drowsiness.

Conclusion

Sunobinop is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro
pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have
demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain
syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel
mechanism of action offers a potential new therapeutic option for these conditions. Further
clinical development is ongoing to fully elucidate the therapeutic potential of sunobinop.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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